N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-24-7-6-22-20(24)30-12-14-9-16(26)18(29-3)10-25(14)11-19(27)23-15-8-13(21)4-5-17(15)28-2/h4-10H,11-12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSTKJSSZCJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Key structural features include:
- A chloro group at the 5-position of the methoxyphenyl moiety.
- A methoxy group at the 2-position.
- An imidazole ring linked via a thioether to a pyridine derivative.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The structure-activity relationship (SAR) indicates that modifications to the substituents on the phenyl and pyridine rings can significantly influence cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells, potentially through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Insights:
- Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects.
Mechanism:
- It appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may contribute to reduced inflammation in various models.
Table 1: Biological Activity Summary
| Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Antitumor | 1.61 - 3.00 | Induction of apoptosis |
| Antimicrobial | 0.5 - 5.0 | Disruption of bacterial cell wall |
| Anti-inflammatory | 10 - 50 | COX inhibition |
Table 2: Case Studies
| Study Reference | Cell Line/Pathogen | Observations |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Significant reduction in viability |
| Study B | E. coli | Effective at MIC = 1 µg/mL |
| Study C | RAW264.7 (Macrophages) | Decreased NO production |
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Table 1: Key Structural Analogs and Their Features
Key Findings:
Halogen vs. Nitro Substitutions : Replacement of nitro groups with chlorine (as in niclosamide analogs) retains TMEM16A antagonism, suggesting the target compound’s 5-chloro group may similarly enhance bioactivity without metabolic liabilities associated with nitro groups .
Heterocyclic Core Variations: Pyridinone vs. Imidazole vs. Thiadiazole: The 1-methylimidazole in the target compound may improve solubility and metabolic stability over bulkier thiadiazole derivatives () due to its smaller size and hydrogen-bonding capacity .
Thioether Linkages : The imidazolylthio group in the target compound mirrors sulfur-containing motifs in nitazoxanide and triazole-thiol derivatives (), which are critical for disrupting protein-protein interactions or metal coordination in enzyme active sites .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : The 1-methylimidazole may reduce oxidative metabolism compared to unsubstituted imidazoles, as observed in similar N-substituted acetamides () .
- Solubility: The pyridinone core and acetamide backbone likely confer moderate aqueous solubility, superior to wholly aromatic scaffolds (e.g., ’s thiazole derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
